2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Description
2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is known to interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to interact with a variety of biochemical pathways, potentially influencing processes such as signal transduction, enzyme activity, and protein-protein interactions .
Pharmacokinetics
The presence of the pyrrolidine ring and the sulfonyl group could potentially influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Result of Action
Given the structural features of the compound, it is likely to have diverse effects at the molecular and cellular level, potentially influencing a variety of biological processes .
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-13-15(20)5-4-8-18(13)27(24,25)23-10-9-14(12-23)26-19-11-21-16-6-2-3-7-17(16)22-19/h2-8,11,14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMIMCURYGTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.